3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide
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Overview
Description
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Bromination: The triazole ring is then brominated using bromine or a brominating agent under controlled conditions.
Amination: The brominated triazole undergoes amination to introduce the amino group.
N-Methylation: The final step involves the N-methylation of the propanamide moiety using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The bromine and amino groups may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-6-fluorobenzonitrile
- 6-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Uniqueness
3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern on the triazole ring and the presence of the N-methylpropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H10BrN5O |
---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C6H10BrN5O/c1-9-4(13)2-3-12-5(7)10-6(8)11-12/h2-3H2,1H3,(H2,8,11)(H,9,13) |
InChI Key |
VIBIJYVKXHUICG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
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